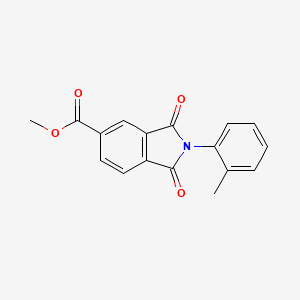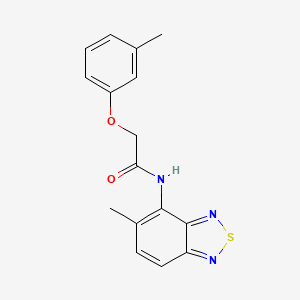![molecular formula C23H34N6O4 B11563092 8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11563092.png)
8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is known for its unique structural features, which include a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the diethylaminoethyl and hydroxyphenoxypropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process is scaled up from laboratory conditions, with careful control of temperature, pressure, and reaction times to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of a nitro group yields an amine. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
- 8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 2-HYDROXY ETHYL METHACRYLATE
- 2-(DIETHYLAMINO)ETHYL METHACRYLATE
Uniqueness
Compared to similar compounds, 8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(3-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C23H34N6O4 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C23H34N6O4/c1-6-28(7-2)12-11-24-22-25-20-19(21(31)27(5)23(32)26(20)4)29(22)14-17(30)15-33-18-10-8-9-16(3)13-18/h8-10,13,17,30H,6-7,11-12,14-15H2,1-5H3,(H,24,25) |
InChI Key |
UUXHEVNUGOPKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=CC(=C3)C)O)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11563019.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11563035.png)
![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B11563040.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11563045.png)
![4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)
![1-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetone](/img/structure/B11563057.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B11563060.png)

![3-nitro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}benzamide](/img/structure/B11563068.png)
![2-bromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11563070.png)
![(3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11563075.png)
